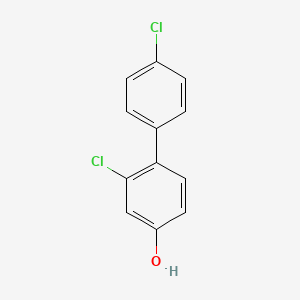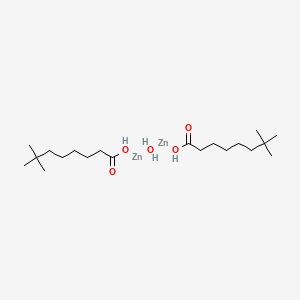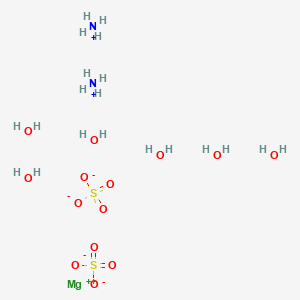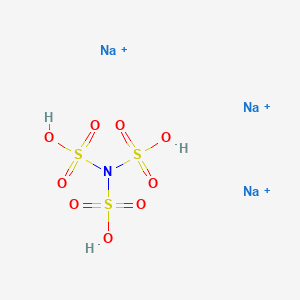
Trisodium nitridotrisulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trisodium nitridotrisulphate is a chemical compound with the molecular formula NO9S3.3Na and a molecular weight of 323.166 g/mol . It is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trisodium nitridotrisulphate can be synthesized through various chemical reactions. One common method involves the reaction of sodium sulphate with nitrogen-containing compounds under controlled conditions. The reaction typically requires specific temperatures and pH levels to ensure the formation of the desired compound .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the careful control of reaction parameters such as temperature, pressure, and concentration of reactants. The final product is then purified and crystallized to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Trisodium nitridotrisulphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and conditions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often require the presence of nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation reactions may produce sulphate ions, while reduction reactions can yield sulphide ions .
Applications De Recherche Scientifique
Trisodium nitridotrisulphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and metabolic pathways.
Medicine: Research has explored its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: This compound is employed in industrial processes, such as water treatment and the production of specialty chemicals
Mécanisme D'action
The mechanism of action of trisodium nitridotrisulphate involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can influence various biochemical processes. Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, impacting cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trisodium citrate: Another trisodium salt with different chemical properties and applications.
Trisodium phosphate: Known for its use in cleaning agents and water treatment.
Trisodium nitrilotriacetate: Used as a chelating agent in various industrial applications.
Uniqueness
Trisodium nitridotrisulphate is unique due to its specific molecular structure and reactivity. Its ability to undergo multiple types of chemical reactions and form complexes with metal ions distinguishes it from other similar compounds .
Propriétés
Numéro CAS |
34890-55-6 |
|---|---|
Formule moléculaire |
H3NNa3O9S3+3 |
Poids moléculaire |
326.2 g/mol |
Nom IUPAC |
trisodium;disulfosulfamic acid |
InChI |
InChI=1S/H3NO9S3.3Na/c2-11(3,4)1(12(5,6)7)13(8,9)10;;;/h(H,2,3,4)(H,5,6,7)(H,8,9,10);;;/q;3*+1 |
Clé InChI |
IYJHFYRQLRMLLW-UHFFFAOYSA-N |
SMILES canonique |
N(S(=O)(=O)O)(S(=O)(=O)O)S(=O)(=O)O.[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


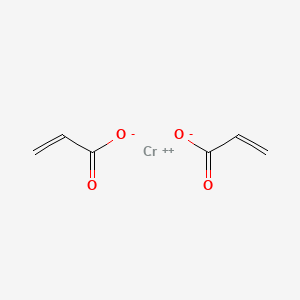
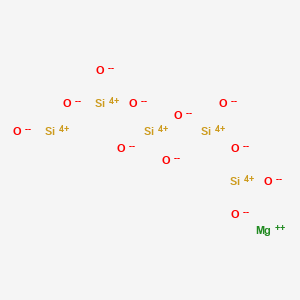
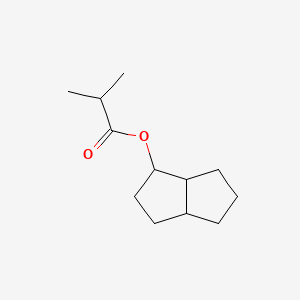
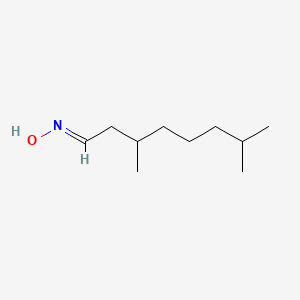
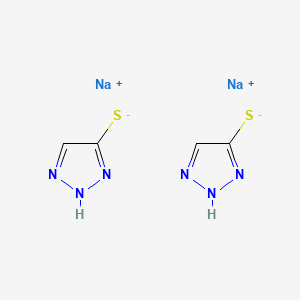

![Benzenesulfonamide, 4-methoxy-N-[3-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12644690.png)
![N-[2-methoxy-4-(4-methylpiperazin-1-yl)-5-nitrophenyl]-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine](/img/structure/B12644695.png)

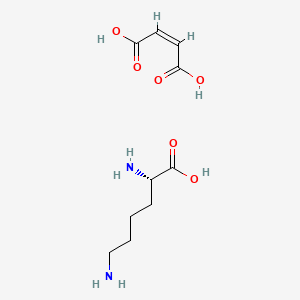
![6-Nitro-2-phenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole](/img/structure/B12644708.png)
